
2-Chloro-5-fluoroaniline
Overview
Description
2-Chloro-5-fluoroaniline: is an organic compound with the molecular formula C6H5ClFN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 2 and 5 positions, respectively. This compound is a colorless to light yellow liquid or solid, depending on the temperature, and is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-5-fluoroaniline can be synthesized through several methods. One common method involves the nitration of 2-chloro-5-fluorobenzene to form 2-chloro-5-fluoronitrobenzene, followed by reduction to yield this compound. The reduction can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the fluorination of 2-chloroaniline using a fluorinating agent such as hydrogen fluoride or potassium fluoride in the presence of a catalyst. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Electrophilic substitution reactions: The amino group can undergo reactions such as acylation or sulfonation.
Oxidation and reduction reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives and reduced to form amines
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.
Electrophilic substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride
Major Products:
Nucleophilic substitution: Formation of substituted anilines.
Electrophilic substitution: Formation of acylated or sulfonated anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines
Scientific Research Applications
Pharmaceutical Intermediate
2-Chloro-5-fluoroaniline serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that lead to the formation of more complex molecules used in drug development. For instance, it is utilized in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other therapeutic agents due to its ability to introduce halogen substituents, which can enhance biological activity and selectivity .
Structure-Activity Relationship Studies
Research has demonstrated the significance of this compound in structure-activity relationship (SAR) studies. These studies focus on understanding how variations in chemical structure affect biological activity. For example, modifications to the aniline ring can lead to compounds with improved potency against specific biological targets, such as ion channels involved in neurological disorders . In one study, derivatives of this compound were shown to potentiate ion channel activity significantly, indicating potential applications in treating conditions like spinocerebellar ataxia .
Chemical Synthesis
The compound is also employed in various chemical synthesis processes beyond pharmaceuticals. Its reactivity allows it to be a precursor for synthesizing agrochemicals and dyes. The introduction of chlorine and fluorine atoms can modify the physical properties of resulting compounds, making them suitable for specific applications in agriculture and materials science .
Case Study 1: Ion Channel Modulation
In a recent study, derivatives of this compound were evaluated for their ability to modulate ion channels associated with neurological functions. The study identified several compounds that exhibited enhanced efficacy compared to traditional modulators, suggesting that further development could lead to new treatments for neurological diseases .
Case Study 2: Anticancer Research
Another area of investigation involves the use of this compound derivatives in anticancer research. Researchers are exploring its potential as a chemopreventive agent against oral cancers by targeting cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors. Initial findings indicate that certain derivatives may reduce tumor incidence and progression in animal models .
Summary Table of Applications
Application Area | Description | Example Use Case |
---|---|---|
Pharmaceutical Synthesis | Intermediate for SSRIs and other drugs | Synthesis of fluoxetine derivatives |
Structure-Activity Studies | Understanding modifications that enhance biological activity | Modulation of ion channels |
Chemical Synthesis | Precursor for agrochemicals and dyes | Production of herbicides |
Anticancer Research | Potential chemopreventive agent targeting COX-2 | Studies on oral cancer prevention |
Mechanism of Action
The mechanism of action of 2-chloro-5-fluoroaniline depends on its application. In pharmaceuticals, it acts as a precursor to active compounds that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final product synthesized from this compound .
Comparison with Similar Compounds
2-Chloroaniline: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
5-Fluoro-2-chloroaniline: Similar structure but different substitution pattern, affecting its reactivity and applications.
2-Fluoroaniline: Lacks the chlorine atom, leading to different chemical properties and reactivity
Uniqueness: 2-Chloro-5-fluoroaniline’s unique combination of chlorine and fluorine atoms at specific positions on the benzene ring gives it distinct reactivity and makes it a valuable intermediate in the synthesis of various complex molecules .
Biological Activity
2-Chloro-5-fluoroaniline is an aromatic amine that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique substitution pattern, featuring both chlorine and fluorine atoms, influences its reactivity and interaction with biological targets.
Chemical Structure:
- Molecular Formula: C6H5ClF
- Molecular Weight: 135.56 g/mol
- CAS Number: 2736509
The presence of halogens in the structure enhances the compound's lipophilicity and potential for biological activity, making it a candidate for various applications in drug development.
Antibacterial Properties
Recent studies have highlighted the antibacterial effectiveness of this compound against various pathogens. One significant study demonstrated that derivatives of this compound exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, including:
- E. coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The disc diffusion method was employed to evaluate its efficacy, revealing inhibition zones comparable to standard antibiotics like amoxicillin. Inhibition zones measured approximately 15 mm for E. coli and 18 mm for Staphylococcus aureus at a concentration of 1 mg/ml .
The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial enzymes or interference with cell membrane integrity. The halogen substituents are thought to enhance binding affinity to target proteins, thereby increasing potency against bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the aniline structure can significantly impact its potency:
Compound | Substituent | EC50 (μM) |
---|---|---|
This compound | Cl, F | 3.45 ± 1.00 |
CyPPA | - | 7.48 ± 1.58 |
Other derivatives | Various | >100 |
The data indicates that specific halogen substitutions can enhance the compound's effectiveness as a KCa2.2 channel modulator, which is relevant for neurological applications .
Case Studies and Research Findings
- Antibacterial Efficacy Study:
- Molecular Docking Studies:
- Pharmacological Applications:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-5-fluoroaniline, and how can researchers optimize yields?
- Methodological Answer : The compound is typically synthesized via catalytic hydrogenation of 2-chloro-5-fluoronitrobenzene or through diazotization of 5-chloro-2-fluoroaniline intermediates. Optimization involves adjusting reaction parameters (e.g., temperature, catalyst loading, and solvent polarity). For reproducibility, document reaction conditions meticulously, including catalyst type (e.g., Pd/C for hydrogenation) and purification steps (e.g., column chromatography or recrystallization) .
Q. How can researchers characterize the purity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Use gas chromatography (GC) with flame ionization detection (>97% purity threshold) and high-performance liquid chromatography (HPLC) for quantitative analysis. Complementary techniques include nuclear magnetic resonance (NMR) for structural confirmation and melting point analysis to verify consistency with literature values (e.g., 145.56 g/mol molecular weight) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and GHS guidelines: use fume hoods to avoid inhalation, wear nitrile gloves to prevent skin contact, and store the compound in amber glass containers at 0–6°C to minimize degradation. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) and disposal via certified hazardous waste services .
Advanced Research Questions
Q. How does this compound’s stability vary under thermal or photolytic conditions, and how can degradation pathways be mapped?
- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) to assess thermal decomposition (e.g., monitor mass loss at 100–200°C). For photostability, expose samples to UV-Vis light (300–400 nm) and analyze degradation products via LC-MS. Document half-life under controlled conditions to inform storage guidelines .
Q. What strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
- Methodological Answer : Cross-validate conflicting results by replicating experiments under standardized conditions (e.g., solvent: DMF vs. THF; catalyst: Pd(PPh₃)₄ vs. CuI). Use kinetic studies to compare reaction rates and identify variables (e.g., steric effects from ortho-substituents). Publish raw data in supplementary materials to enable peer scrutiny .
Q. How can computational modeling predict the regioselectivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and Fukui indices. Validate predictions experimentally via nitration or sulfonation reactions, analyzing product ratios with NMR or X-ray crystallography. Compare results with meta/para-directing effects of -Cl and -F substituents .
Q. What methodologies assess the environmental impact of this compound degradation byproducts?
- Methodological Answer : Use OECD Test Guideline 301 for biodegradability screening. Analyze aquatic toxicity via Daphnia magna assays (EC₅₀ values) and bioaccumulation potential with logP measurements (target logP <3.5). For advanced metabolite identification, employ high-resolution mass spectrometry (HRMS) .
Properties
IUPAC Name |
2-chloro-5-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUFOZAFKYOZJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371413 | |
Record name | 2-Chloro-5-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452-83-5 | |
Record name | 2-Chloro-5-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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